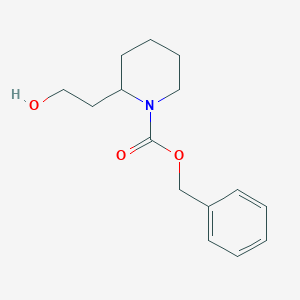

1-CBZ-2-(2-HYDROXY-ETHYL)-PIPERIDINE

概述

描述

1-CBZ-2-(2-HYDROXY-ETHYL)-PIPERIDINE is a chemical compound belonging to the piperidine family. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids. This compound is characterized by a piperidine ring substituted with a benzyl group and a hydroxyethyl group, making it a versatile intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-CBZ-2-(2-HYDROXY-ETHYL)-PIPERIDINE typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve:

Step 1: Reacting piperidine with benzyl chloroformate in the presence of a base such as triethylamine to form benzyl piperidine-1-carboxylate.

Step 2: Introducing 2-hydroxyethylamine to the reaction mixture, allowing the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

化学反应分析

Protection/Deprotection Reactions

The CBZ group serves as a temporary protecting group for the piperidine nitrogen. Key reactions include:

CBZ Deprotection via Hydrogenation

-

Conditions : Catalytic hydrogenation (H₂, 1 atm) with palladium on carbon (Pd/C) in ethanol at 25°C .

-

Product : 2-(2-Hydroxyethyl)piperidine, obtained in ~85% yield .

-

Mechanism : The CBZ group undergoes cleavage via palladium-mediated hydrogenolysis, restoring the free amine.

Acid-Mediated Deprotection

-

Conditions : Treatment with HBr in acetic acid (33% v/v) at 60°C .

-

Product : Hydrobromide salt of 2-(2-hydroxyethyl)piperidine (yield: 78%) .

Oxidation of the Hydroxyethyl Group

-

Conditions : Manganese dioxide (MnO₂) in dichloromethane under reflux .

-

Product : 2-(2-Oxoethyl)piperidine-1-carboxylate via oxidation of the primary alcohol to a ketone (yield: 72%) .

-

Side Reaction : Overoxidation to carboxylic acids occurs with stronger agents like Jones reagent .

Esterification/Silylation

-

Conditions : Reaction with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF .

-

Product : Silyl-protected 2-(2-hydroxyethyl)piperidine derivatives (yield: 90%) .

Intramolecular Aza-Michael Addition

-

Conditions : Organocatalysis with quinoline and trifluoroacetic acid (TFA) in toluene .

-

Product : Bicyclic piperidine derivatives via 6-endo-trig cyclization (yield: 65–80%) .

Radical-Mediated Cyclization

-

Conditions : Cobalt(II) catalysis under radical initiation (triethylborane) .

-

Product : 2,4-Disubstituted piperidines, with minor linear alkene byproducts (yield: 55–70%) .

Suzuki–Miyaura Coupling

Key Research Findings

科学研究应用

Pharmaceutical Applications

1-CBZ-2-(2-HYDROXY-ETHYL)-PIPERIDINE is primarily recognized for its role in medicinal chemistry, particularly in the development of therapeutic agents. Its structural features make it a valuable building block for synthesizing various bioactive compounds.

Synthesis of Bioactive Molecules

The compound serves as a precursor in the synthesis of piperidine derivatives, which are crucial in the pharmaceutical industry due to their diverse biological activities. For example, piperidine derivatives have been linked to treatments for neurological disorders and other diseases .

Antidepressant and Antipsychotic Properties

Research indicates that modifications of piperidine structures can lead to compounds with antidepressant and antipsychotic properties. The incorporation of hydroxyl groups, such as those found in this compound, may enhance the pharmacological profile of these derivatives .

Biological Applications

This compound has shown promise in various biological studies:

Neuropharmacology

Studies have investigated the effects of piperidine derivatives on neurotransmitter systems, particularly focusing on their interactions with GABA receptors. These interactions may contribute to anxiolytic and sedative effects.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly in pathways related to neurotransmitter metabolism. This inhibition could provide therapeutic avenues for conditions like epilepsy and anxiety disorders .

Research Case Studies

Several case studies highlight the utility of this compound in research:

Synthesis of Piperidine Derivatives

A recent study demonstrated a novel method for synthesizing piperidine derivatives using this compound as a key intermediate. This method involved hydrogenation reactions that yielded high selectivity and efficiency, showcasing the compound's versatility in synthetic chemistry .

Neuroprotective Studies

Another study explored the neuroprotective effects of compounds derived from this compound. The results indicated potential benefits in reducing neuronal damage associated with oxidative stress, suggesting applications in neurodegenerative disease research.

作用机制

The mechanism of action of 1-CBZ-2-(2-HYDROXY-ETHYL)-PIPERIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The hydroxyethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

相似化合物的比较

Similar Compounds

Piperidine: A simpler structure without the benzyl and hydroxyethyl groups, used in various chemical syntheses.

Piperazine: Contains a similar piperidine ring but with two nitrogen atoms, used in pharmaceuticals.

Uniqueness

1-CBZ-2-(2-HYDROXY-ETHYL)-PIPERIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and hydroxyethyl groups enhances its versatility as an intermediate in organic synthesis and its potential biological activities.

生物活性

1-CBZ-2-(2-hydroxy-ethyl)-piperidine, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound consists of a piperidine ring substituted with a carbobenzoxy (CBZ) group and a hydroxyethyl side chain. The structural formula can be represented as:

This compound's unique structure contributes to its biological activity, particularly in modulating neurotransmitter systems.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors and enzymes:

- GABA Modulation : Similar to other piperidine derivatives, it may act as a positive allosteric modulator of GABA_A receptors, enhancing inhibitory neurotransmission. This mechanism is crucial for its potential anticonvulsant effects.

- Dopamine Transporter Inhibition : Research indicates that compounds with similar piperidine structures exhibit significant affinity for the dopamine transporter (DAT), suggesting that this compound could influence dopaminergic signaling .

Anticonvulsant Properties

The compound has been studied for its anticonvulsant properties, particularly in the context of epilepsy treatment. By enhancing GABAergic transmission, it may help stabilize neuronal excitability and prevent seizure activity .

Neuroprotective Effects

Preliminary studies suggest that this compound could exhibit neuroprotective effects, potentially reducing neuronal damage in conditions like ischemia or excitotoxicity. This is hypothesized to occur through the modulation of metabolic pathways and inhibition of lactate dehydrogenase (LDH), which plays a role in neuronal energy metabolism.

Case Studies and Research Findings

Several studies have highlighted the efficacy of piperidine derivatives, including this compound:

属性

IUPAC Name |

benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-11-9-14-8-4-5-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,14,17H,4-5,8-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMCQRPXJWISMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCO)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。